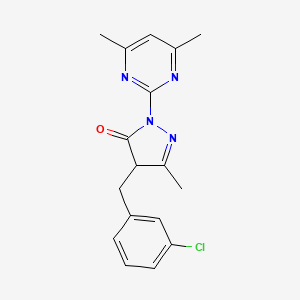

4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Beschreibung

BenchChem offers high-quality 4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H17ClN4O |

|---|---|

Molekulargewicht |

328.8 g/mol |

IUPAC-Name |

4-[(3-chlorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C17H17ClN4O/c1-10-7-11(2)20-17(19-10)22-16(23)15(12(3)21-22)9-13-5-4-6-14(18)8-13/h4-8,15H,9H2,1-3H3 |

InChI-Schlüssel |

XVEOYSIDSMOYHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)N2C(=O)C(C(=N2)C)CC3=CC(=CC=C3)Cl)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex heterocyclic molecule that integrates pyrazole and pyrimidine moieties. Its molecular formula is with a molecular weight of approximately 310.19 g/mol. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Research indicates that compounds containing both pyrazole and pyrimidine structures exhibit diverse biological activities, including:

- Anticancer Activity: The compound may exert its effects by inhibiting specific enzymes involved in cell proliferation or by interfering with cellular signaling pathways.

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: The inhibition of pro-inflammatory mediators may be another mechanism through which this compound exerts its biological activity.

Structure-Activity Relationship (SAR)

The unique structural features of 4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one contribute to its biological activity. The presence of the chlorobenzyl group and the methyl substituents on the pyrimidine ring enhance its lipophilicity and potentially improve its binding affinity to biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methylpyrazole | 5-Methylpyrazole | Simpler structure; lacks pyrimidine ring |

| 4-Chlorobenzylpyrazole | 4-Chlorobenzylpyrazole | Similar chlorobenzyl group; no pyrimidine |

| 6-Methylpyrimidinone | 6-Methylpyrimidinone | Contains only pyrimidine; no pyrazole |

Anticancer Studies

A study focusing on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. For instance, compounds with a similar structure showed IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer potential.

Antimicrobial Activity

Research has shown that derivatives of pyrazole exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that modifications to the chlorobenzyl group can enhance antibacterial activity, with some compounds demonstrating minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant strains.

Anti-inflammatory Effects

In vivo studies have suggested that this compound may reduce inflammation by modulating cytokine production. Animal models treated with similar compounds exhibited decreased levels of TNF-alpha and IL-6, indicating anti-inflammatory properties.

Synthesis and Purification Methods

The synthesis of 4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step synthetic routes, including:

- Formation of the Pyrazole Ring: This often involves cyclization reactions using appropriate precursors.

- Pyrimidine Integration: The incorporation of the pyrimidine moiety can be achieved through nucleophilic substitution reactions.

- Purification Techniques: Methods such as recrystallization or chromatography are employed to achieve high purity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.